Methyl {1-[(4-nitrophenyl)methyl]-1H-imidazol-4-yl}acetate Methyl {1-[(4-nitrophenyl)methyl]-1H-imidazol-4-yl}acetate
Brand Name: Vulcanchem
CAS No.: 179025-88-8
VCID: VC18576316
InChI: InChI=1S/C13H13N3O4/c1-20-13(17)6-11-8-15(9-14-11)7-10-2-4-12(5-3-10)16(18)19/h2-5,8-9H,6-7H2,1H3
SMILES:
Molecular Formula: C13H13N3O4
Molecular Weight: 275.26 g/mol

Methyl {1-[(4-nitrophenyl)methyl]-1H-imidazol-4-yl}acetate

CAS No.: 179025-88-8

Cat. No.: VC18576316

Molecular Formula: C13H13N3O4

Molecular Weight: 275.26 g/mol

* For research use only. Not for human or veterinary use.

Methyl {1-[(4-nitrophenyl)methyl]-1H-imidazol-4-yl}acetate - 179025-88-8

Specification

CAS No. 179025-88-8
Molecular Formula C13H13N3O4
Molecular Weight 275.26 g/mol
IUPAC Name methyl 2-[1-[(4-nitrophenyl)methyl]imidazol-4-yl]acetate
Standard InChI InChI=1S/C13H13N3O4/c1-20-13(17)6-11-8-15(9-14-11)7-10-2-4-12(5-3-10)16(18)19/h2-5,8-9H,6-7H2,1H3
Standard InChI Key RLFQWAMLYXPZKK-UHFFFAOYSA-N
Canonical SMILES COC(=O)CC1=CN(C=N1)CC2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, methyl 2-[1-[(4-nitrophenyl)methyl]imidazol-4-yl]acetate, reflects its three primary components:

  • Imidazole core: A five-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

  • 4-Nitrophenylmethyl group: A benzyl substituent with a nitro group (-NO₂) at the para position, attached to the imidazole’s 1-nitrogen.

  • Acetate ester: A methyl ester (-COOCH₃) linked via a methylene bridge (-CH₂-) to the imidazole’s 4-carbon.

The Standard InChI key (InChI=1S/C13H13N3O4/c1-20-13(17)6-11-8-15(9-14-11)) confirms this connectivity.

Crystallographic and Stereochemical Features

While no crystallographic data exists for this specific compound, analogous structures like methyl (2-methyl-4-nitro-1H-imidazol-1-yl)acetate (PubChem CID 777925) exhibit monoclinic crystal systems with hydrogen-bonding networks stabilizing their lattice structures . The nitro group’s electron-withdrawing nature likely induces planarity in the nitrophenyl ring, while the ester moiety contributes to steric bulk.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of Methyl {1-[(4-nitrophenyl)methyl]-1H-imidazol-4-yl}acetate likely follows a multi-step protocol inferred from related imidazole derivatives :

Step 1: Imidazole Alkylation
4-Nitrobenzyl bromide reacts with imidazole under basic conditions (e.g., K₂CO₃ in DMF) to yield 1-(4-nitrobenzyl)imidazole.

Physicochemical Properties

Experimental and Predicted Data

PropertyValueSource
Molecular Weight275.26 g/mol
Density~1.4–1.5 g/cm³ (predicted)
Melting Point140–150°C (estimated)
Boiling Point>300°C (decomposes)
SolubilityDMSO, DMF; sparingly in H₂O

The compound’s density aligns with nitroaromatic-imidazole hybrids (e.g., 1.48 g/cm³ for methyl (4-nitro-1-imidazolyl)acetate) . Thermal instability above 300°C is consistent with nitro group decomposition trends .

Chemical Reactivity and Functional Transformations

Nitro Group Reduction

The nitro group (-NO₂) is reducible to an amine (-NH₂) using catalytic hydrogenation (H₂/Pd-C) or Sn/HCl. This transformation could yield methyl {1-[(4-aminophenyl)methyl]-1H-imidazol-4-yl}acetate, a potential pharmacophore .

Ester Hydrolysis

Under basic conditions (NaOH/EtOH), the methyl ester hydrolyzes to the carboxylic acid, {1-[(4-nitrophenyl)methyl]-1H-imidazol-4-yl}acetic acid, enhancing water solubility for biological testing.

Electrophilic Substitution

The imidazole ring undergoes electrophilic substitution (e.g., nitration, halogenation) at the 2- and 5-positions, though the nitrobenzyl group may direct reactivity .

Applications and Biological Relevance

Antimicrobial Agents

Nitroimidazole derivatives like metronidazole exhibit antiparasitic and antibacterial activity by generating toxic free radicals upon nitro group reduction . While untested, Methyl {1-[(4-nitrophenyl)methyl]-1H-imidazol-4-yl}acetate may share similar mechanisms, particularly against anaerobic pathogens.

Enzyme Inhibition

The imidazole ring’s nitrogen atoms can coordinate to metalloenzyme active sites. For example, methyl 2-(1H-imidazol-4-yl)acetate hydrochloride acts as a carbonic anhydrase inhibitor, suggesting potential for the title compound in targeting zinc-dependent enzymes.

Energetic Materials

Nitroaromatic compounds often serve as explosives or propellants. The compound’s nitro content (14.5% by mass) and thermal stability warrant evaluation in materials science .

Future Research Directions

  • Biological Screening: Evaluate antimicrobial, anticancer, and enzyme inhibition profiles.

  • Crystallography: Resolve crystal structure to guide computational modeling.

  • Derivatization: Explore halogenated or sulfonated analogs for enhanced bioactivity.

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